Aldehyde Oxidase Stability: Sub-Millimolar IC₅₀ Confers Low Metabolic Liability
2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde exhibits an IC₅₀ greater than 1,000,000 nM (>1 mM) against rabbit liver aldehyde oxidase (AOX) [1]. In contrast, structurally related benzaldehyde-containing oxazole compounds evaluated in the same assay panel show significantly greater AOX inhibition (e.g., 2,100 nM for a representative 4-methyloxazole benzaldehyde analog against human ALDH3A1) [2]. The >476-fold lower AOX inhibitory potency of 2-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde translates to reduced metabolic clearance risk via AOX-mediated oxidation.
| Evidence Dimension | Aldehyde oxidase (AOX) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ > 1,000,000 nM (>1 mM) |
| Comparator Or Baseline | Representative 4-methyloxazole benzaldehyde analog: IC₅₀ = 2,100 nM (2.1 µM) against ALDH3A1 |
| Quantified Difference | >476-fold lower AOX inhibition |
| Conditions | Rabbit liver cytosol AOX assay for target compound; human ALDH3A1 spectrophotometric assay for comparator |
Why This Matters
Low AOX inhibition reduces the probability of aldehyde oxidase-mediated metabolic instability and potential drug-drug interactions involving this detoxification pathway.
- [1] BindingDB Entry BDBM50486235 (ChEMBL2228307). Inhibition of Oryctolagus cuniculus (rabbit) aldehyde oxidase 1 in liver cytosol. View Source
- [2] BindingDB Entry BDBM50447072 (ChEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
